(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one
Description
The compound “(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one” features a pyrano[4,3-b]chromen core, a bicyclic system fused with a tetrahydropyran ring. Key structural elements include:
- 7-position substitution: A propan-2-yl group linking the chromen core to a 6-amino-purine moiety.
- 3-methyl group: Enhances lipophilicity and may influence steric interactions.
- Stereochemistry: The (5aS,7S) configuration suggests chiral centers that could impact binding specificity and pharmacokinetics.
Properties
Molecular Formula |
C21H23N5O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(5aS,7S)-7-[1-(6-imino-7H-purin-3-yl)propan-2-yl]-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one |
InChI |
InChI=1S/C21H23N5O3/c1-11(8-26-10-25-19(22)18-20(26)24-9-23-18)13-3-4-14-6-15-17(29-16(14)7-13)5-12(2)28-21(15)27/h5-6,9-11,13,16,22H,3-4,7-8H2,1-2H3,(H,23,24)/t11?,13-,16-/m0/s1 |
InChI Key |
BHHWUOFZMWUNHA-DKGPUHFJSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C3CC[C@@H](C[C@@H]3O2)C(C)CN4C=NC(=N)C5=C4N=CN5)C(=O)O1 |
Canonical SMILES |
CC1=CC2=C(C=C3CCC(CC3O2)C(C)CN4C=NC(=N)C5=C4N=CN5)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one typically involves multi-step organic reactions. The process begins with the preparation of the purine derivative, followed by its coupling with the pyranochromen backbone. Key steps include:
Formation of the Purine Derivative:
Coupling Reaction: The purine derivative is then coupled with a suitable precursor of the pyranochromen backbone under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Cyclization: The final step involves cyclization to form the tetrahydropyranochromen structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The amino group and other reactive sites can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s purine derivative component makes it a potential candidate for studying nucleotide interactions and enzyme inhibition. It can be used to investigate the mechanisms of DNA and RNA synthesis and repair.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its structure suggests possible applications in the development of antiviral or anticancer drugs, given the importance of purine derivatives in these fields.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one involves its interaction with specific molecular targets. The purine derivative component can bind to nucleotide-binding sites on enzymes or receptors, modulating
Biological Activity
The compound (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one is a complex organic molecule with potential biological activities. This article focuses on its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyranochromene backbone and an amino-purine moiety. Its molecular formula is , with a molecular weight of 318.38 g/mol. The structural complexity suggests potential interactions with biological systems, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it may exhibit activity against certain types of cancer cells and could serve as an inhibitor of key enzymes like DNA topoisomerases.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, research indicates that it affects the proliferation of leukemia cells significantly. The IC50 values observed in these studies suggest moderate potency, warranting further investigation into its mechanism of action and potential therapeutic applications.
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| CCRF-CEM (Leukemia) | 6.7 | Growth inhibition |
| MCF-7 (Breast Cancer) | >20 | No significant effect |
| A549 (Lung Cancer) | 15 | Moderate inhibition |
Case Studies
- Leukemia Treatment : A study evaluated the compound's effects on CCRF-CEM leukemia cells, revealing an IC50 value of 6.7 µg/mL, indicating significant anti-proliferative activity. This suggests potential for development as an anti-leukemic agent.
- Breast Cancer Cells : In contrast, tests on MCF-7 breast cancer cells showed no significant inhibitory effect at concentrations up to 20 µg/mL. This highlights the specificity of the compound's action depending on the cancer type.
Toxicity and Safety
Preliminary assessments indicate that the compound exhibits low toxicity in vitro; however, comprehensive toxicological studies are necessary to evaluate its safety profile before clinical application.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies should focus on absorption, distribution, metabolism, and excretion (ADME) characteristics to predict its behavior in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations
Core Structure Variations: The pyrano[4,3-b]chromen core in the target compound and analogs provides rigidity, whereas quinazolinone () and furo-pyridone () cores introduce distinct electronic and steric profiles.
Substituent Impact: Lipophilicity: The 3-methyl group and isopropenyl substituent () increase lipophilicity, likely enhancing membrane permeability compared to the polar purine group in the target compound . Hydrogen Bonding: The 6-amino-purine group in the target compound offers H-bond donor/acceptor sites, critical for binding to kinases or nucleic acids. This contrasts with ’s alkenyl substituents, which prioritize hydrophobic interactions .
Synthetic Routes: The target compound’s synthesis may involve coupling a purine-propan-2-yl intermediate to a preformed pyrano-chromen core, similar to methods in (e.g., 4-hydroxycoumarin reactions) . compounds use nucleophilic substitution to attach purine-aminoethyl groups to quinazolinones, suggesting alternative strategies for purine incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
